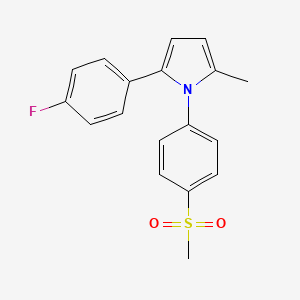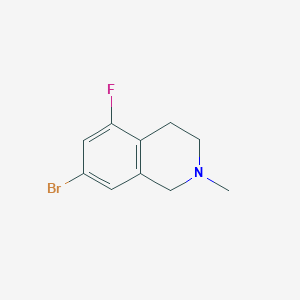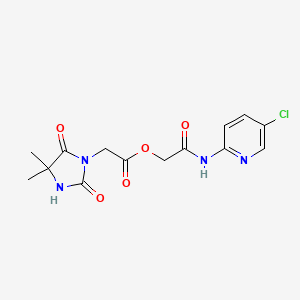![molecular formula C20H22N2O B12869931 1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is a complex organic compound belonging to the class of spirocyclic isoquinolines. This compound is characterized by its unique spiro structure, which involves a bicyclic system where the isoquinoline and piperidine rings are fused together. The presence of the benzyl group further enhances its chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one typically involves multi-step organic reactions. One common method includes the use of aryne intermediates in an aza Diels–Alder reaction with 1,2,4-triazines as dienes . The reaction is carried out in anhydrous toluene at elevated temperatures (140°C) under an argon atmosphere. The yields of the target compounds are generally high, and the reaction conditions are optimized to ensure the formation of the desired spirocyclic structure.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with modifications to scale up the process. The use of specialized catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents used in these reactions include potassium tert-butoxide, manganese dioxide, and tert-butyl hydroperoxide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1’-Benzyl-2h-spiro[isoquinoline-1,4’-piperidin]-3(4h)-one can be compared with other spirocyclic compounds such as:
2-Amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitriles: These compounds share a similar spirocyclic structure but differ in their functional groups and overall chemical properties.
Propiedades
Fórmula molecular |
C20H22N2O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1'-benzylspiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C20H22N2O/c23-19-14-17-8-4-5-9-18(17)20(21-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,23) |
Clave InChI |
MFIIHRQDCJVGET-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12C3=CC=CC=C3CC(=O)N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)

![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)

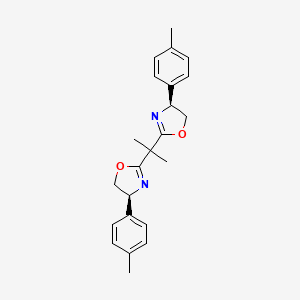
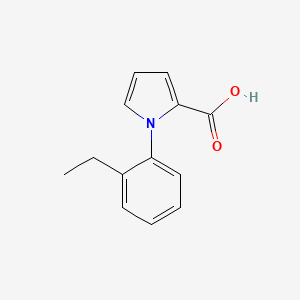
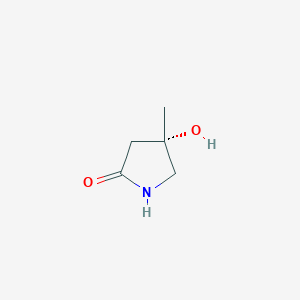
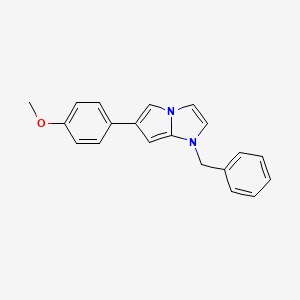

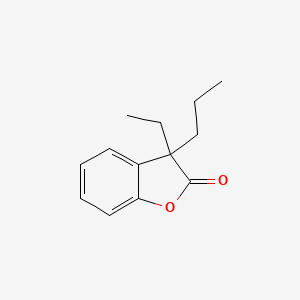
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)
